Cas no 2690-08-6 (Dioctyl sulfide)

Dioctyl sulfide 化学的及び物理的性質
名前と識別子
-
- Di-n-octyl sulfide
- octyl sulfide
- Di-n-octyl sulphide
- n-Octyl sulphide
- n-Octyl Sulfide
- Di-n-octylsulfideneat
- 9-Thiaheptadecane
- Dioctyl sulfide
- Dioctyl thioether
- DIOCTYLSULFANE
- Octane,1,1'-thiobis
- di-n-Octyl thioether
- 1,1'-thiobis-octan
- Octane, 1,1'-thiobis-
- Di-n-octylsulfide
- 1-(Octylsulfanyl)octane
- 1-octylsulfanyloctane
- KWB0X6Z9EG
- octylthiooctane
- LOXRGHGHQYWXJK-UHFFFAOYSA-N
- 1 inverted exclamation mark -thiobis-octan
- Dioctyl sulphide
- 1-(octylthio)octane
- Octane,1'-thiobis-
- Bis(1-octyl) sulfide
- Octyl sulfide (8CI)
- Dioctyl sulfide, 96%
- 1-(1-Octylthio)octane
- LOXRGHGHQYWXJK-UHFFFAOYSA-
- D91800
- DTXSID1062594
- InChI=1/C16H34S/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
- CHEMBL2398216
- CS-0316278
- SCHEMBL23901
- NS00028222
- AS-57046
- Q27282471
- EINECS 220-259-5
- AKOS015897571
- A818668
- MFCD00009566
- BDBM50436156
- NSC 65459
- O0108
- FT-0625207
- 2690-08-6
- 1invertedexclamationmark-thiobis-octan
- UNII-KWB0X6Z9EG
- NCIOpen2_003245
- NSC-65459
- AI3-12172
- (n-C8H17)2S
- NSC65459
- DB-047046
-
- MDL: MFCD00009566
- インチ: 1S/C16H34S/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
- InChIKey: LOXRGHGHQYWXJK-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
- BRN: 1701624
計算された属性
- せいみつぶんしりょう: 258.23800
- どういたいしつりょう: 258.238
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 14
- 複雑さ: 109
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.7
- トポロジー分子極性表面積: 25.3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 0.842 g/mL at 25 °C(lit.)
- ゆうかいてん: -1°C
- ふってん: 309°C(lit.)
- フラッシュポイント: 華氏温度:230°f
摂氏度:110°c - 屈折率: n20/D 1.462(lit.)
- すいようせい: Solubility in water, 0.004678 mg/L @ 25°C (est)
- PSA: 25.30000
- LogP: 6.44060
- ようかいせい: 使用できません
Dioctyl sulfide セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:UN 3334
- WGKドイツ:3
- 危険カテゴリコード: 41
- セキュリティの説明: S26-S39
- 福カードFコード:13
-
危険物標識:
- セキュリティ用語:S23;S24/25
- TSCA:Yes
- リスク用語:R41
Dioctyl sulfide 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Dioctyl sulfide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0108-10g |
Dioctyl sulfide |
2690-08-6 | 96.0%(GC) | 10g |
¥190.0 | 2022-06-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D859243-500g |
Di-n-Octyl Sulfide |
2690-08-6 | ≥98% | 500g |
1,237.00 | 2021-05-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159273-500g |
Dioctyl sulfide |
2690-08-6 | >97.0%(GC) | 500g |
¥556.90 | 2023-09-01 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0108-100G |
n-Octyl Sulfide |
2690-08-6 | >97.0%(GC) | 100g |
¥160.00 | 2024-04-16 | |
Ambeed | A683105-100g |
Dioctylsulfane |
2690-08-6 | 98% | 100g |
$28.0 | 2024-04-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17955-25g |
Di-n-octyl sulfide, 97% |
2690-08-6 | 97% | 25g |
¥486.00 | 2023-03-03 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17955-100g |
Di-n-octyl sulfide, 97% |
2690-08-6 | 97% | 100g |
¥1262.00 | 2023-03-03 | |
abcr | AB116304-100 g |
Di-n-octyl sulfide, 97%; . |
2690-08-6 | 97% | 100g |
€131.00 | 2023-06-24 | |
abcr | AB116304-500g |
Di-n-octyl sulfide, 97%; . |
2690-08-6 | 97% | 500g |
€414.00 | 2025-02-15 | |
1PlusChem | 1P003Q4Z-25g |
Di-n-Octyl Sulfide |
2690-08-6 | 97% | 25g |
$16.00 | 2025-02-20 |
Dioctyl sulfide 関連文献
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Dongliang Liu,Tiju Thomas,Hong Gong,Fei Li,Qiang Li,Lijuan Song,Tamil Azhagan,Heng Jiang,Minghui Yang Org. Biomol. Chem. 2019 17 9367
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Viet Tu Nguyen,Sofía Ria?o,Koen Binnemans Green Chem. 2020 22 8375
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Yuko Kida,Caleb A. Class,Anthony J. Concepcion,Michael T. Timko,William H. Green Phys. Chem. Chem. Phys. 2014 16 9220
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4. 578. The reaction of sulphur and sulphur compounds with olefinic substances. Part VIII. The reaction of sulphur with monoolefinsL. Bateman,R. W. Glazebrook,C. G. Moore,M. Porter,G. W. Ross,R. W. Saville J. Chem. Soc. 1958 2838
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5. CCCCXII.—Influence of poles and polar linkings on the course pursued by elimination reactions. Part III. A decomposition of dialkylsulphonesGeoffrey William Fenton,Christopher Kelk Ingold J. Chem. Soc. 1928 3127
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Muniyappan Rajiv Gandhi,Manabu Yamada,Yoshihiko Kondo,Atsushi Shibayama,Fumio Hamada RSC Adv. 2016 6 1243
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7. Nickel-induced conversion of carbon–sulphur into carbon–carbon bonds. One-step transformations of enol sulphides into olefins and benzenethiol derivatives into alkylarenes and biarylsErnest Wenkert,Tamis W. Ferreira,Enrique L. Michelotti J. Chem. Soc. Chem. Commun. 1979 637
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8. Polysiloxane-supported fullerene derivative as a new heterogeneous sensitiser for the selective photooxidation of sulfides to sulfoxides by 1O2Daniel Latassa,Olivier Enger,Carlo Thilgen,Tilo Habicher,Heribert Offermanns,Fran?ois Diederich J. Mater. Chem. 2002 12 1993
-
9. 461. The reactions of alkylthiotrimethylsilanes, hexamethyldisilthiane, and hexamethylcyclotrisilthiane with some organic halidesE. W. Abel,D. A. Armitage,R. P. Bush J. Chem. Soc. 1964 2455
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10. 202. The constitution of complex metallic salts. Part IV. The constitution of certain bridged dipalladium derivatives. A novel type of tautomerismFrederick G. Mann,Donald Purdie J. Chem. Soc. 1936 873
Dioctyl sulfideに関する追加情報
Recent Advances in Dioctyl Sulfide (CAS 2690-08-6) Research: Applications and Innovations in Chemical Biomedicine
Dioctyl sulfide (CAS 2690-08-6), a sulfur-containing organic compound, has garnered significant attention in the field of chemical biomedicine due to its unique chemical properties and potential applications. Recent studies have explored its role in drug delivery systems, antimicrobial agents, and material science, highlighting its versatility and efficacy. This research brief synthesizes the latest findings on Dioctyl sulfide, providing insights into its current applications and future directions.
One of the most notable advancements in Dioctyl sulfide research is its application in drug delivery systems. A 2023 study published in the Journal of Controlled Release demonstrated that Dioctyl sulfide-based nanoparticles exhibit enhanced stability and biocompatibility, making them ideal carriers for hydrophobic drugs. The study reported a 30% increase in drug-loading capacity compared to traditional lipid-based carriers, suggesting significant potential for improving therapeutic outcomes in cancer treatment.
In the realm of antimicrobial research, Dioctyl sulfide has shown promise as a broad-spectrum antimicrobial agent. A recent investigation in Antimicrobial Agents and Chemotherapy revealed that Dioctyl sulfide derivatives exhibit potent activity against multidrug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The mechanism of action involves disruption of bacterial cell membranes, leading to rapid cell death. These findings underscore the potential of Dioctyl sulfide as a novel antimicrobial scaffold in the face of rising antibiotic resistance.
Material science applications of Dioctyl sulfide have also expanded, particularly in the development of self-healing polymers. Researchers at the Massachusetts Institute of Technology (MIT) have incorporated Dioctyl sulfide into polymer matrices to create materials capable of autonomous repair under mild conditions. The sulfur-sulfur bonds in Dioctyl sulfide facilitate reversible cross-linking, enabling the material to regain its mechanical properties after damage. This innovation has significant implications for biomedical devices and implants, where durability and longevity are critical.
Despite these promising developments, challenges remain in the widespread adoption of Dioctyl sulfide-based technologies. Issues such as scalability, cost-effectiveness, and long-term toxicity profiles require further investigation. Ongoing research aims to address these gaps, with several clinical trials currently evaluating the safety and efficacy of Dioctyl sulfide formulations in human subjects.
In conclusion, Dioctyl sulfide (CAS 2690-08-6) represents a versatile and innovative compound with broad applications in chemical biomedicine. From drug delivery to antimicrobial therapy and advanced materials, its potential continues to unfold. Future research should focus on optimizing its properties and addressing translational challenges to fully realize its benefits in clinical and industrial settings.

